(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is a chemical compound that features a unique structure combining a chloromethyl group, an oxadiazole ring, and a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol typically involves the reaction of 5-(chloromethyl)-1,2,4-oxadiazole with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenylmethanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)benzylmethanol
Uniqueness
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is unique due to the presence of both the oxadiazole ring and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
CAS No. |
1009620-98-7 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-14-18-15(19-21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI Key |
WMGZNUMLQHCDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=N3)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.